molecular formula C26H26N2O6 B566484 Reactive Blue 247 CAS No. 109561-07-1

Reactive Blue 247

Cat. No.: B566484
CAS No.: 109561-07-1
M. Wt: 462.502
InChI Key: SUSSMAWGVJTGOM-UHFFFAOYSA-N
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Description

Reactive Blue 247 is a synthetic dye belonging to the class of anthraquinone dyes. It is known for its vibrant blue color and is primarily used in various industrial applications, including textile dyeing and contact lens coloring. The chemical formula of this compound is C26H26N2O6, and it has a molecular weight of 462.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 247 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The primary synthetic route involves the reaction of 1,4-diaminoanthraquinone with 2-methacryloxyethyl chloride under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process begins with the preparation of the anthraquinone derivative, followed by its reaction with 2-methacryloxyethyl chloride. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 247 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives and amine compounds .

Scientific Research Applications

Reactive Blue 247 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Reactive Blue 247 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can result in changes in the structure and function of the target molecules, leading to the desired effects, such as staining or color development .

Comparison with Similar Compounds

Uniqueness of Reactive Blue 247: this compound is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in applications requiring high color fastness and stability .

Properties

IUPAC Name

2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-15(2)25(31)33-13-11-27-19-9-10-20(28-12-14-34-26(32)16(3)4)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,27-28H,1,3,11-14H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSMAWGVJTGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC1=C2C(=C(C=C1)NCCOC(=O)C(=C)C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109561-07-1
Record name Reactive Blue 247
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109561071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-{[2(-methylprop-2-enoyloxy)ethyl]amino}-9,10-dioxoanthryl)amino]ethyl 2-methylprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE BLUE 247
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC8Q74DJ05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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